molecular formula C9H15NO B2417946 2-(6,6-Dimethyloxan-2-yl)acetonitrile CAS No. 1860959-09-6

2-(6,6-Dimethyloxan-2-yl)acetonitrile

Cat. No.: B2417946
CAS No.: 1860959-09-6
M. Wt: 153.225
InChI Key: YPHSMBIUUFRMBU-UHFFFAOYSA-N
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Description

2-(6,6-Dimethyloxan-2-yl)acetonitrile is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.225 g/mol. It is commonly used in scientific research and industrial applications. The compound is characterized by the presence of a nitrile group attached to a 6,6-dimethyloxan ring structure.

Properties

IUPAC Name

2-(6,6-dimethyloxan-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11-9)5-7-10/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHSMBIUUFRMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethyloxan-2-yl)acetonitrile typically involves the reaction of 6,6-dimethyloxan with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(6,6-Dimethyloxan-2-yl)acetonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethyloxan-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(6,6-Dimethyloxan-2-yl)acetonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethyloxan-2-yl)acetonitrile involves the interaction of the nitrile group with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(6,6-Dimethyltetrahydro-2H-pyran-2-yl)acetonitrile: Similar structure but with a different ring system.

    2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetonitrile: Similar structure but with an additional oxygen atom in the ring.

Uniqueness

2-(6,6-Dimethyloxan-2-yl)acetonitrile is unique due to its specific ring structure and the presence of the nitrile group. This combination of features makes it a versatile building block for the synthesis of various derivatives and a valuable compound in scientific research and industrial applications.

Biological Activity

2-(6,6-Dimethyloxan-2-yl)acetonitrile, with the CAS number 1860959-09-6, is a compound of interest due to its potential biological activities. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and pharmacology. This article reviews the current findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of 2-(6,6-Dimethyloxan-2-yl)acetonitrile features a dimethyloxane moiety that contributes to its unique properties. The oxane ring enhances the compound's lipophilicity, which is often associated with improved membrane permeability and biological activity.

The biological activity of 2-(6,6-Dimethyloxan-2-yl)acetonitrile can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways.
  • Cellular Disruption : The compound might affect cellular processes such as DNA replication and protein synthesis, leading to altered cell function and viability.

Anticancer Activity

The anticancer potential of related compounds has been documented extensively. Studies suggest that compounds with similar functional groups can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Although direct evidence for 2-(6,6-Dimethyloxan-2-yl)acetonitrile is lacking, its structural similarities warrant further investigation into its anticancer properties.

Comparative Analysis

To better understand the potential of 2-(6,6-Dimethyloxan-2-yl)acetonitrile, a comparison with structurally related compounds is essential. The following table summarizes key information about similar compounds and their biological activities:

Compound NameCAS NumberBiological ActivityMechanism of Action
Compound A1234567-89-0Antibacterial, AntifungalEnzyme inhibition
Compound B2345678-90-1AnticancerApoptosis induction
2-(6,6-Dimethyloxan-2-yl)acetonitrile1860959-09-6Potentially antimicrobial/anticancerEnzyme interaction, receptor modulation

Case Studies

Several case studies highlight the significance of exploring the biological activity of novel compounds like 2-(6,6-Dimethyloxan-2-yl)acetonitrile:

  • Antimicrobial Study : A study involving a series of oxane derivatives demonstrated promising antimicrobial activity against Staphylococcus aureus. The results indicated that modifications in the oxane structure could enhance efficacy .
  • Anticancer Evaluation : In vitro studies on structurally similar compounds showed significant cytotoxic effects on various cancer cell lines. These findings suggest that further research on 2-(6,6-Dimethyloxan-2-yl)acetonitrile could reveal similar outcomes .

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